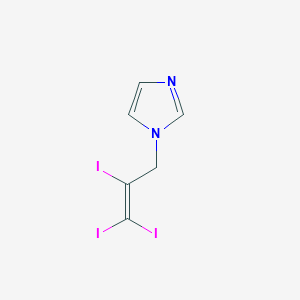

1-(2,3,3-Triiodoallyl)imidazole

描述

1-(2,3,3-Triiodoallyl)imidazole is an imidazole derivative characterized by a triiodo-substituted allyl group attached to the nitrogen atom of the imidazole ring. The compound has been studied extensively for its halogen and hydrogen bonding capabilities in solid-state chemistry. Its structure facilitates strong intermolecular interactions, particularly through the iodine atoms, which act as halogen bond donors . The presence of three iodine atoms on the allyl chain distinguishes it from simpler imidazole derivatives, making it a model compound for investigating supramolecular architectures.

属性

分子式 |

C6H5I3N2 |

|---|---|

分子量 |

485.83 g/mol |

IUPAC 名称 |

1-(2,3,3-triiodoprop-2-enyl)imidazole |

InChI |

InChI=1S/C6H5I3N2/c7-5(6(8)9)3-11-2-1-10-4-11/h1-2,4H,3H2 |

InChI 键 |

OJYOFNYRCAUMTP-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C=N1)CC(=C(I)I)I |

产品来源 |

United States |

相似化合物的比较

1-(3-Iodopropargyl)imidazole

This compound (referred to as compound 6 in ) shares structural similarities with 1-(2,3,3-Triiodoallyl)imidazole, featuring a propargyl group substituted with a single iodine atom. Key differences include:

- Substituent Geometry : The propargyl group introduces a linear sp-hybridized carbon chain, contrasting with the sp²-hybridized triiodoallyl group. This affects molecular packing and interaction dynamics.

- Halogen Bonding : While both compounds participate in halogen bonding, the triiodoallyl derivative exhibits stronger and more diverse interactions due to multiple iodine atoms. Solid-state NMR studies highlight distinct 15N chemical shifts, indicating differences in hydrogen bonding networks .

1-(3-Chloropropyl)-1H-imidazole

This derivative () replaces iodine with a chlorine atom on a propyl chain. Notable contrasts include:

- Electronegativity and Polarizability : Chlorine is less polarizable than iodine, reducing halogen bonding efficacy. Instead, this compound engages in dipole-dipole and van der Waals interactions.

- Physicochemical Properties : With a molecular weight of 144.60 g/mol and a simpler substituent, it exhibits higher solubility in polar solvents compared to the triiodoallyl analogue .

Morpholinium Iodide

Key comparisons include:

1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

This fused-ring imidazole derivative () incorporates a thienoimidazole core and a sulfone group. Differences include:

- Electronic Effects: The sulfur atoms in the thieno ring and sulfone group enhance electron-withdrawing properties, altering reactivity compared to the triiodoallyl compound.

- Molecular Weight : At 322.45 g/mol, it is significantly heavier, influencing its crystallinity and thermal stability .

Physicochemical and Interaction Properties

Table 1: Comparative Analysis of Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。